molecular formula C10H10N2O3 B2622528 Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate CAS No. 1375064-53-1

Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate

Cat. No.: B2622528
CAS No.: 1375064-53-1
M. Wt: 206.201
InChI Key: QOTQMCIMLRRIDB-UHFFFAOYSA-N
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Description

Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is a solid substance that is typically stored at room temperature. This compound is known for its unique structure, which includes an isoxazole ring fused with a pyrrole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate involves several steps. One common method includes the reaction of 1-methyl-2-pyrrolecarboxylic acid with hydroxylamine hydrochloride to form the corresponding isoxazole derivative. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-4-carboxylate
  • Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-2-carboxylate
  • Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-5-3-4-8(12)9-6-7(11-15-9)10(13)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTQMCIMLRRIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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